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Compound of Interest

Compound Name: 5-Ethynyl-2-methylbenzamide
CAS No.: 1393901-32-0
Cat. No.: B1407719
Get Quote
. J

Executive Summary

5-Ethynyl-2-methylbenzamide is a critical synthetic intermediate (often designated as 171 in
patent literature) utilized in the manufacture of Focal Adhesion Kinase (FAK) inhibitors and
other pyrimidine-based kinase modulators. Its structural integrity is defined by the coexistence
of a reactive terminal alkyne and a primary amide on a toluene scaffold.

The characterization of this compound presents specific challenges: ensuring the complete
deprotection of the trimethylsilyl (TMS) precursor without compromising the amide, and
preventing the oxidative homocoupling of the terminal alkyne (Glaser coupling) during storage.
This guide provides a self-validating analytical framework to certify the identity and purity of 5-
Ethynyl-2-methylbenzamide for pharmaceutical applications.

Physicochemical Profile
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Property Specification
IUPAC Name 5-Ethynyl-2-methylbenzamide
CAS Number 1393901-32-0

Molecular Formula

Molecular Weight 159.19 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, MeOH, THF; Sparingly

Solubility ]
soluble in water
] ] 158-162 °C (Typical range for benzamide
Melting Point
analogs)
Primary Amide (
Key Functional Groups ), Terminal Alkyne (

)

Synthesis Context & Impurity Logic

Understanding the synthesis is prerequisite to effective characterization. 5-Ethynyl-2-
methylbenzamide is typically generated via a Sonogashira coupling of 5-bromo-2-
methylbenzamide with trimethylsilylacetylene, followed by desilylation with TBAF
(Tetrabutylammonium fluoride).

Critical Impurity Profile:

Residual Precursor: 2-methyl-5-((trimethylsilyl)ethynyl)benzamide (Incomplete deprotection).

Starting Material: 5-bromo-2-methylbenzamide (Unreacted).

Diyne Impurity: 5,5'-(buta-1,3-diyne-1,4-diyl)bis(2-methylbenzamide) (Oxidative
homocoupling product).

TBAF Residues: Tetrabutylammonium salts (if workup is insufficient).
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Structural Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural validation. The diagnostic signal is the acetylenic
proton, which must be distinguished from aromatic protons.

Protocol:
e Solvent: DMSO-

(Preferred due to solubility and amide proton exchange rates).

o Concentration: 10 mg/mL.

e Frequency: 400 MHz or higher.
Diagnostic Signals (

H NMR in DMSO-

):
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Self-Validating Check: The integral ratio of the methyl singlet (2.36 ppm) to the alkyne singlet

(4.17 ppm) must be exactly 3:1. Aratio < 1:0.95 suggests loss of the terminal alkyne

(dimerization).

Mass Spectrometry (LC-MS)

« lonization: Electrospray lonization (ESI), Positive Mode.

» Expected lon:
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m/z.

e Fragment lons: Loss of

(

) is common for primary amides, resulting in an acylium ion at m/z ~143.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" check for the functional groups.

3280-3300 cm

: Sharp

stretch (Diagnostic for terminal alkyne).
e 2100-2120 cm

: Weak

stretch.

e 1650-1690 cm

. Strong
(Amide | band).
e 3150-3400 cm
: Doublet for primary amide

stretch (often broadened).

Chromatographic Purity Method (HPLC)

A generic gradient method is insufficient due to the polarity difference between the amide and
the potential non-polar TMS impurity.

Method Parameters:
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Flow Rate: 1.0 mL/min.

e Detection: UV at 254 nm (aromatic) and 210 nm (amide).

o Temperature: 30 °C.

Gradient Table:

Time (min) % A % B Event

0.0 95 5 Equilibration
2.0 95 5 Injection / Hold
12.0 10 90 Linear Gradient
15.0 10 90 Wash

15.1 95 5 Re-equilibration

Retention Logic:

e 5-Ethynyl-2-methylbenzamide: Elutes mid-gradient (approx. 6-8 min). Amide group
increases polarity relative to toluene.

o TMS-Precursor: Elutes significantly later (approx. 10-12 min) due to the lipophilic
trimethylsilyl group.

e Diyne Dimer: Elutes later than the monomer due to doubled hydrophobic surface area.

Visualization of Workflows
Diagram 1: Synthesis & Impurity Logic
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This diagram illustrates the origin of the compound and the specific impurities that the
analytical methods must detect.

Sonogashira Deprotection Air Oxidation
5-bromo-2-methylbenzamide (TMS-Acetylene, Pd) > TMS-Intermediate TBAF/THF, CESOVNFENE L NIBEN  (Glaser Coupling) Diyne Dimer
(Starting Material) (Precursor 170) | Incomplete Rxn . (Target 171) (Oxidative Impurity)

Click to download full resolution via product page

Caption: Synthesis pathway showing the critical deprotection step and the risk of oxidative

dimerization.

Diagram 2: Analytical Characterization Workflow

A decision tree for validating the compound batch.

Crude Product 171

1H NMR (DMSO-d6)

HPLC Purity Check
(C18, H2O/ACN)

TMS Signal (0.22 ppm)?

lm
Alkyne H (4.17 ppm) Present?

Yes (Integral 1H)

Yes (Incomplete Deprotection)

Purity > 98%?

Repurify (Column/Cryst) Release for Synthesis
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Caption: Analytical decision matrix ensuring both chemical purity and structural integrity before

downstream use.

Handling & Stability

Storage: Store at -20°C under Argon or Nitrogen. Terminal alkynes are prone to
polymerization and oxidation.

Reactivity: Avoid contact with copper salts unless intended for Click chemistry, as this will
catalyze homocoupling.

Safety: As with all benzamides, handle with standard PPE. Avoid inhalation of dust.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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